N-(4-fluoro-3-nitrophenyl)pyridine-4-carboxamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)pyridine-4-carboxamide: is an organic compound that belongs to the class of aromatic amides It features a pyridine ring substituted with a carboxamide group and a phenyl ring substituted with both a fluorine atom and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluoro-3-nitroaniline and pyridine-4-carboxylic acid.
Reaction Steps:
Industrial Production Methods:
- Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can undergo nucleophilic aromatic substitution reactions with strong nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized under harsh conditions, although this is less common due to the stability of the aromatic rings.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products:
Reduction: N-(4-amino-3-fluorophenyl)pyridine-4-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific electronic or photonic properties.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Used in the design of enzyme inhibitors or receptor modulators.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of sensors and diagnostic tools.
Mechanism of Action
The exact mechanism of action of N-(4-fluoro-3-nitrophenyl)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity through various interactions, including hydrogen bonding and hydrophobic effects.
Comparison with Similar Compounds
N-(4-chloro-3-nitrophenyl)pyridine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-(4-fluoro-3-nitrophenyl)benzamide: Similar structure but with a benzene ring instead of a pyridine ring.
N-(4-fluoro-3-nitrophenyl)pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position of the pyridine ring.
Uniqueness:
- The presence of both a fluorine atom and a nitro group on the phenyl ring provides unique electronic properties that can influence its reactivity and interactions with other molecules.
- The pyridine ring offers additional sites for functionalization and can participate in coordination chemistry, making it versatile for various applications.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O3/c13-10-2-1-9(7-11(10)16(18)19)15-12(17)8-3-5-14-6-4-8/h1-7H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOCJZIAGQDETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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